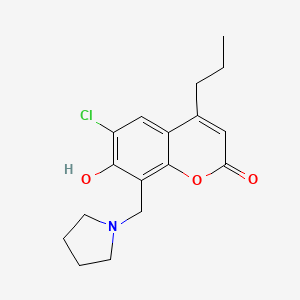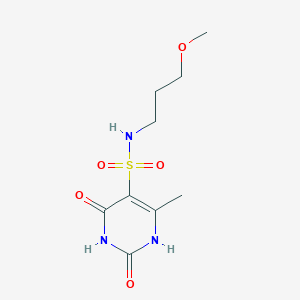![molecular formula C20H18ClN3O4 B11303537 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11303537.png)
2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole est un composé organique complexe qui présente une combinaison de groupes fonctionnels furane, oxazole et nitrile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole implique généralement plusieurs étapes. Une approche courante commence par la préparation du 5-[(2-chlorophénoxy)méthyl]furan-2-carbaldéhyde, qui est ensuite soumis à une série de réactions pour introduire les fonctionnalités oxazole et nitrile .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces, de conditions réactionnelles à haut rendement et de techniques de purification pour garantir la qualité et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé dans des conditions spécifiques.
Réduction : Le groupe nitrile peut être réduit en amine.
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du cycle furane peut produire des furanones, tandis que la réduction du groupe nitrile donne des amines primaires.
Applications de la recherche scientifique
Le 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent pharmaceutique en raison de ses caractéristiques structurelles uniques et de son activité biologique.
Science des matériaux : Sa structure complexe en fait un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Recherche biologique : Les interactions du composé avec les systèmes biologiques sont intéressantes pour comprendre son mécanisme d'action et ses utilisations thérapeutiques potentielles.
Mécanisme d'action
Le mécanisme d'action du 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans son activité biologique. Les voies et les interactions moléculaires exactes font l'objet de recherches en cours .
Applications De Recherche Scientifique
2-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application, but may include enzymes, receptors, or nucleic acids .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(2-chlorophénoxy)méthyl]furan-2-carbaldéhyde
- 2-Furancarboxaldéhyde, 5-méthyl-
- 2-(5-Méthyl-2-furyl)pipéridine
Unicité
Ce qui distingue le 4-cyanure de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-[(tétrahydrofuran-2-ylméthyl)amino]-1,3-oxazole des composés similaires, c'est sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C20H18ClN3O4 |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H18ClN3O4/c21-15-5-1-2-6-17(15)26-12-14-7-8-18(27-14)20-24-16(10-22)19(28-20)23-11-13-4-3-9-25-13/h1-2,5-8,13,23H,3-4,9,11-12H2 |
Clé InChI |
MBJGYQBDYGTLAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)

![azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11303481.png)
![(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11303484.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11303491.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303492.png)
![N-(2-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303493.png)
![2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11303506.png)
![N-benzyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303511.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303522.png)

![4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol](/img/structure/B11303546.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11303554.png)
